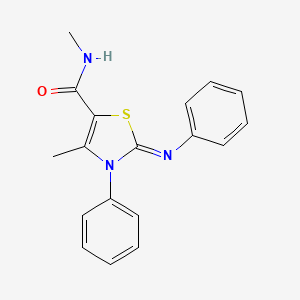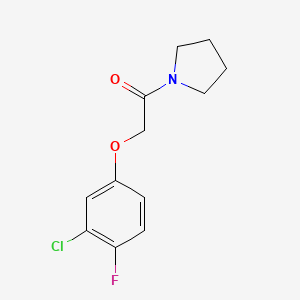![molecular formula C21H22N4OS B6642811 2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B6642811.png)
2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various research fields, including cancer research, neuroscience, and drug discovery.
Applications De Recherche Scientifique
The compound 2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has been studied for its potential in various scientific research applications. One of the most promising applications is in cancer research, where this compound has shown potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells.
In neuroscience research, this compound has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
In drug discovery, this compound has been used as a lead compound for the development of new drugs. It has been modified to improve its pharmacokinetic properties and to increase its potency against various targets.
Mécanisme D'action
The mechanism of action of 2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways that are involved in cancer cell growth and survival, as well as in neuronal damage and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide vary depending on the research application. In cancer research, this compound has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. In neuroscience research, it has been shown to protect neurons from oxidative stress and improve cognitive function. In drug discovery, it has been modified to improve its pharmacokinetic properties and increase its potency against various targets.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide in lab experiments include its potential as an anticancer agent, neuroprotective agent, and lead compound for drug development. However, the limitations include the lack of complete understanding of its mechanism of action and potential side effects.
Orientations Futures
The future directions for research on 2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and development of new derivatives with improved potency and selectivity. Additionally, this compound could be studied for its potential in other research fields, such as infectious diseases and inflammation.
Méthodes De Synthèse
The synthesis of 2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves the reaction of 1H-benzimidazole-2-thiol with 2-bromoethyl acetate, followed by the reaction of the resulting intermediate with 3-(2-aminoethyl)indole. The final product is obtained through purification and characterization using various analytical techniques.
Propriétés
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-14(21-24-18-8-4-5-9-19(18)25-21)27-13-20(26)22-11-10-15-12-23-17-7-3-2-6-16(15)17/h2-9,12,14,23H,10-11,13H2,1H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGTWSDJOYCEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)SCC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylpropanamide](/img/structure/B6642751.png)
![3-Butyl-2-[1-(2-ethylpiperidin-1-yl)-1-oxopropan-2-yl]sulfanylquinazolin-4-one](/img/structure/B6642755.png)
![2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6642758.png)
![3'-[(3-methylquinoxalin-2-yl)methyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B6642766.png)
![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B6642771.png)
![N-[4-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B6642780.png)
![3-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B6642801.png)
![2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B6642802.png)
![3'-[(3-methylquinoxalin-2-yl)methyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B6642809.png)
![4-[(2-Chlorophenoxy)methyl]-2-phenyl-1,3-oxazole](/img/structure/B6642816.png)
![(3,5-Ditert-butyl-4-hydroxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6642824.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]ethanone](/img/structure/B6642826.png)